molecular formula C16H20N4O3S B3013193 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-20-6

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B3013193
CAS RN: 941240-20-6
M. Wt: 348.42
InChI Key: QDOKSAQHLMSIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). This compound has received significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Scientific Research Applications

Dual-State Emission in Fluorescent Probes

This compound has been studied for its potential as a fluorescent dye due to its dual-state emission properties . Dual-state emission (DSE) is a phenomenon where a fluorophore emits visible light upon photoexcitation both in solution and in the solid state. This property is particularly valuable in the development of new luminescent materials for applications such as bioimaging and organic light-emitting diodes (OLEDs).

DNA Intercalation for Chemotherapeutic Agents

Derivatives of this compound have been explored as DNA intercalators . DNA intercalators are compounds that can insert themselves between the base pairs of DNA. This action can disrupt DNA replication and transcription, leading to cell death. Such compounds are of interest in the development of new chemotherapeutic agents for the treatment of cancer.

Synthesis of Triazine-Based Compounds

The compound’s structural motif is useful in the synthesis of 1,3,5-triazines . Triazines are a class of nitrogen-containing heterocycles with applications ranging from herbicides to polymer photostabilizers. Some triazines also display significant biological properties, including antitumor activity.

Aggregation-Induced Emission (AIE) Materials

The compound’s ability to exhibit aggregation-induced emission makes it a candidate for developing AIE materials . AIE is a property where a compound is non-emissive in solution but shows strong fluorescence when aggregated. This is particularly useful in the creation of high-contrast fluorescent materials for sensing and imaging applications.

Corticotrophin-Releasing Factor Receptor Antagonists

Structurally similar compounds have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . These receptors are involved in the stress response, and antagonists can be used to treat conditions like anxiety and depression. The compound’s structure could be modified to enhance its activity as a receptor antagonist.

properties

IUPAC Name

4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-5-10-18-16-14(11-17)19-15(23-16)12-6-8-13(9-7-12)24(21,22)20(2)3/h6-9,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOKSAQHLMSIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.